![molecular formula C18H21ClN2OS B2888881 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea CAS No. 337920-40-8](/img/structure/B2888881.png)
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N’-phenylurea” is a complex organic compound. It contains a urea group (-NH-CO-NH-) attached to a phenyl group and a 2-methylpropyl group which is further attached to a (4-chlorobenzyl)sulfanyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the introduction of the (4-chlorobenzyl)sulfanyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the urea group, the phenyl group, and the (4-chlorobenzyl)sulfanyl group could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Molecular Docking Study
The spectroscopic investigation of compounds closely related to N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, provides insights into their potential as chemotherapeutic agents. Spectroscopic techniques like FT-IR and FT-Raman have been utilized for vibrational spectral analysis, revealing the molecular geometry, vibrational frequencies, and the stability of molecules arising from hyperconjugative interactions and charge delocalization. Theoretical predictions indicate nonlinear optical behavior and potential anti-diabetic properties through molecular docking results, suggesting inhibitory activity against specific proteins (Alzoman et al., 2015).
Catalytic Applications
Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, indicating the catalytic versatility of sulfur-containing compounds in organic synthesis. The process yields significant products with high efficiency, showcasing the compound's role in facilitating chemical transformations with potential for scalability and environmental sustainability (Tayebi et al., 2011).
Cytotoxic Activity and Crystal Structure
The synthesis and crystal structure analysis of novel 4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, including compounds with the 4-chlorobenzyl)sulfanyl group, have been studied for their cytotoxic activities. These compounds exhibit varying cytotoxicities against different cancer cell lines, providing a basis for further investigation into their potential as anticancer agents. The detailed structural analysis contributes to understanding the relationship between molecular structure and biological activity (Stolarczyk et al., 2018).
Environmental and Analytical Chemistry
The compound has relevance in environmental and analytical chemistry, demonstrated by the determination of phenyl- and sulfonylurea herbicides in water through solid-phase extraction and liquid chromatography. This research highlights the importance of understanding the chemical properties and interactions of compounds like N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea for developing effective analytical methods for environmental monitoring (Carabias-Martínez et al., 2004).
Novel Anti-H. pylori Agents
Research into novel structures derived from benzimidazole and thiophene moieties, incorporating sulfur atoms, has led to compounds with potent activities against Helicobacter pylori. These findings underline the potential for developing new antimicrobial agents targeting specific pathogens, contributing to the ongoing search for effective treatments for bacterial infections (Carcanague et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-18(2,23-12-14-8-10-15(19)11-9-14)13-20-17(22)21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJMUONBABYIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC=CC=C1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

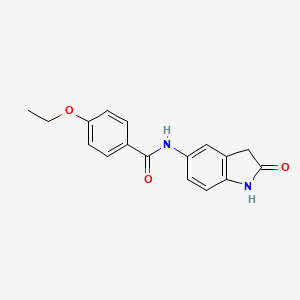
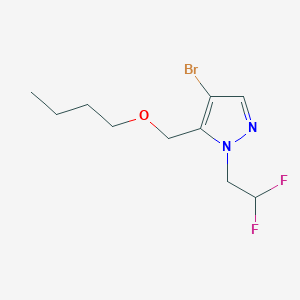
![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)
![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)
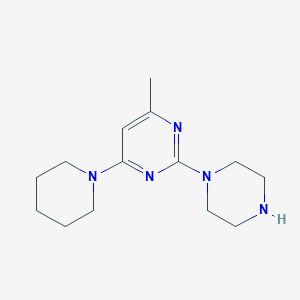
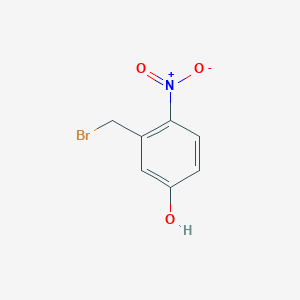
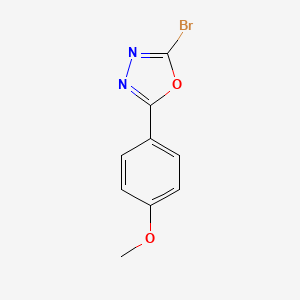
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2888810.png)
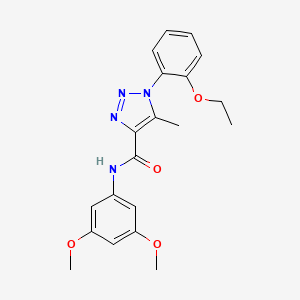

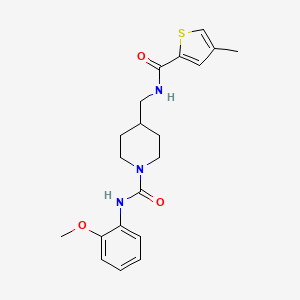

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)